molecular formula C9H10N2O2S B1221795 Sulbenox CAS No. 58095-31-1

Sulbenox

Cat. No.: B1221795
CAS No.: 58095-31-1
M. Wt: 210.26 g/mol
InChI Key: KNKOUDKOHSNMEL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of Sulbenox are not readily available in the literature. Further research would be needed to uncover industrial production methods.
  • Chemical Reactions Analysis

    • While detailed information on specific reactions is lacking, we can infer that Sulbenox may undergo various transformations typical of organic compounds. These could include oxidation, reduction, and substitution reactions.
    • Common reagents and conditions would depend on the specific reaction being studied.
    • Major products formed from these reactions would vary based on the reaction type and starting materials.
  • Scientific Research Applications

    • Sulbenox’s applications span several fields:

        Chemistry: Its reactivity and potential as a building block in organic synthesis.

        Biology: Investigating its effects on cellular processes and biological systems.

        Medicine: Exploring its pharmacological properties and potential therapeutic uses.

        Industry: Assessing its role in industrial processes or as an additive.

  • Mechanism of Action

    • The exact mechanism by which Sulbenox exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Sulbenox’s uniqueness lies in its structure and growth-promoting properties.
    • Similar compounds may include other urea derivatives or thienyl-containing molecules, but this compound’s specific characteristics set it apart.

    Properties

    CAS No.

    58095-31-1

    Molecular Formula

    C9H10N2O2S

    Molecular Weight

    210.26 g/mol

    IUPAC Name

    (7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea

    InChI

    InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13)

    InChI Key

    KNKOUDKOHSNMEL-UHFFFAOYSA-N

    SMILES

    C1CC(=O)C2=C(C1NC(=O)N)C=CS2

    Canonical SMILES

    C1CC(=O)C2=C(C1NC(=O)N)C=CS2

    Synonyms

    sulbenox
    sulbenox, (S)-isome

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    The aqueous solution (280 ml.) of (+)-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride from Example 53 is stirred while 40 grams of KOCN in 95 ml. of water is added dropwise. The mixture is warmed to 70° C. for 1.5 hour and cooled to 10° C. The light brown solid is collected and washed well with 700 ml. of water. The product is then stirred with 110 ml. of cold methanol, collected, and washed with 50 ml. of cold methanol to afford 48 grams of the title compound, m.p. 247°-249.5° C. (dec.), [α]D24 = - 97.16° (c, 0.14 in methanol).
    Quantity
    280 mL
    Type
    reactant
    Reaction Step One
    Name
    KOCN
    Quantity
    40 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A sample of 6 grams of 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea is dissolved in 375 ml. of 50% aqueous acetic acid and 75 grams of ceric ammonium nitrate is added in portions over a 10 minute period with stirring at 25° C. to 35° C. The pale-orange solution is stirred for another 5 minutes and 100 ml. of water is added. The solution is extracted twice with ethyl acetate (450 ml. and 350 ml.) and the combined extracts are washed with 100 ml. of water. The organic extract is evaporated to dryness in vacuo and the brown residue is crystallized from methanol to afford 2.37 grams of 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea, melting point 237° C. to 238° C. dec. Recrystallization from methanol affords purified product, melting point 245° C. to 246° C. dec.
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ceric ammonium nitrate
    Quantity
    75 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    An aqueous solution of 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride (1.01 g/5 ml water) is treated with 0.81 g of potassium cyanate in 2 ml of water at pH 6-7 to afford the title compound, which is collected and washed with water to afford 0.93 g, m.p. 241° C. to 242° C. dec.
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Name
    potassium cyanate
    Quantity
    0.81 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2 mL
    Type
    solvent
    Reaction Step One

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